Methyl 4-methyl-2-nitro-3-sulfanylbenzoate
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Overview
Description
Methyl 4-methyl-2-nitro-3-sulfanylbenzoate is an organic compound with a complex structure that includes a nitro group, a sulfanyl group, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-nitro-3-sulfanylbenzoate typically involves multiple steps One common method starts with the nitration of a methyl-substituted benzene derivative to introduce the nitro groupThe final step involves esterification to form the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and the use of catalysts, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-nitro-3-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in the presence of hydrochloric acid (HCl) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-methyl-2-nitro-3-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-nitro-3-sulfanylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Lacks the sulfanyl group, making it less reactive in certain types of reactions.
Methyl 4-methylbenzoate: Lacks both the nitro and sulfanyl groups, resulting in different chemical properties.
Methyl 4-methyl-2-nitrobenzoate:
Uniqueness
Methyl 4-methyl-2-nitro-3-sulfanylbenzoate is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62486-45-7 |
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Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
methyl 4-methyl-2-nitro-3-sulfanylbenzoate |
InChI |
InChI=1S/C9H9NO4S/c1-5-3-4-6(9(11)14-2)7(8(5)15)10(12)13/h3-4,15H,1-2H3 |
InChI Key |
KFSLFWFDKLBXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])S |
Origin of Product |
United States |
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